molecular formula C7H14ClN B12575491 3,4-Dimethylpent-1-yn-3-amine hydrochloride CAS No. 298184-51-7

3,4-Dimethylpent-1-yn-3-amine hydrochloride

Cat. No.: B12575491
CAS No.: 298184-51-7
M. Wt: 147.64 g/mol
InChI Key: AKTWSFPSQUORIY-UHFFFAOYSA-N
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Description

3,4-Dimethylpent-1-yn-3-amine hydrochloride is a chemical compound with the molecular formula C7H13N·HCl. It is a derivative of pent-1-yne, featuring a dimethyl substitution at the 3 and 4 positions and an amine group at the 3 position. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylpent-1-yn-3-amine hydrochloride typically involves the alkylation of a suitable precursor. One common method is the reaction of 3,4-dimethylpent-1-yne with ammonia or an amine under controlled conditions to introduce the amine group. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using automated reactors. The reaction conditions are optimized for yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylpent-1-yn-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3,4-Dimethylpent-1-yn-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethylpent-1-yn-3-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. Pathways involved may include metabolic or signaling pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethylpent-1-yn-3-amine hydrochloride
  • 3,4-Dimethylpent-1-yn-3-amine
  • 3,4-Dimethylpent-1-yne

Uniqueness

3,4-Dimethylpent-1-yn-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

CAS No.

298184-51-7

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

3,4-dimethylpent-1-yn-3-amine;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-5-7(4,8)6(2)3;/h1,6H,8H2,2-4H3;1H

InChI Key

AKTWSFPSQUORIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#C)N.Cl

Origin of Product

United States

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